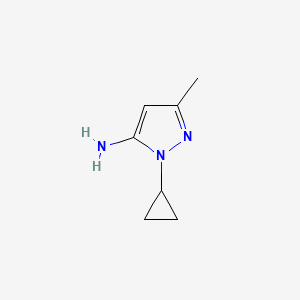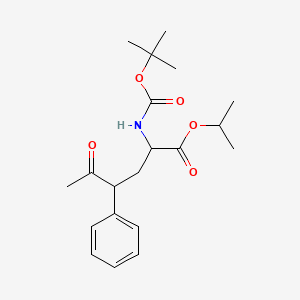![molecular formula C8H7FN2 B6358206 5-Fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1256808-74-8](/img/structure/B6358206.png)
5-Fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the empirical formula C7H5FN2 . It is a solid substance and its molecular weight is 136.13 . The IUPAC name for this compound is 5-fluoro-1H-pyrrolo[2,3-b]pyridine .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in several studies . These compounds have been synthesized as part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringFc1cnc2[nH]ccc2c1 . This indicates that the compound contains a fluorine atom attached to a pyrrolopyridine ring . Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, the compound is part of a class of 1H-pyrrolo[2,3-b]pyridine derivatives that have been synthesized for their potent activities against FGFR1, 2, and 3 .Physical And Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 136.13 . The compound’s InChI key is BALBNSFYMXBWNM-UHFFFAOYSA-N .Mécanisme D'action
Target of Action
The primary target of 5-fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This compound acts as an inhibitor to FGFR, thereby disrupting these signaling pathways .
Biochemical Pathways
The compound’s interaction with FGFR affects the FGF–FGFR axis, which is involved in various signal transduction pathways . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . By inhibiting FGFR, the compound can potentially disrupt these pathways and halt the progression of these cancers .
Pharmacokinetics
The compound’s low molecular weight suggests it may have beneficial adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
In vitro studies have shown that the compound can inhibit cancer cell proliferation and induce apoptosis . It has also been found to significantly inhibit the migration and invasion of cancer cells .
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 5-Fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine for lab experiments is its versatility as a building block for organic synthesis. It can be used to synthesize a wide range of compounds, including pharmaceuticals, agrochemicals, and materials science compounds. The main limitation of this compound is its instability in air, which can limit its shelf-life and reduce its efficacy in some applications.
Orientations Futures
Future research on 5-Fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine could focus on further exploring its mechanism of action and biochemical and physiological effects. Additionally, research could be conducted to explore new synthesis methods for this compound and its derivatives, as well as new applications for this compound in pharmaceuticals, agrochemicals, and materials science. Finally, research could be conducted to improve the stability of this compound in air, in order to increase its shelf-life and efficacy.
Méthodes De Synthèse
5-Fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine can be synthesized by several methods, including the Vilsmeier-Haack reaction, the Ullmann reaction, the Curtius reaction, and the Knoevenagel condensation. The Vilsmeier-Haack reaction is the most commonly used method for the synthesis of this compound. This method involves the reaction of dimethylformamide and formaldehyde in the presence of phosphorus oxychloride to form an intermediate, which is then reacted with an amine to form this compound.
Applications De Recherche Scientifique
5-Fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine has a wide range of scientific research applications. It has been used as a precursor for the synthesis of pharmaceuticals, such as the anti-inflammatory drug celecoxib and the anticonvulsant lamotrigine. It has also been used in the synthesis of agrochemicals, such as the herbicide 2,4-dichlorophenoxyacetic acid, and in the synthesis of materials science compounds, such as polyimides and polybenzimidazoles.
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) . The hazard statements associated with the compound are H302 - Harmful if swallowed, and H318 - Causes serious eye damage . The precautionary statements are P264 - Wash thoroughly after handling, P270 - Do not eat, drink or smoke when using this product, P280 - Wear protective gloves/protective clothing/eye protection/face protection, P301 + P312 - IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell, P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing, and P501 - Dispose of contents/container to an approved waste disposal plant .
Analyse Biochimique
Biochemical Properties
5-Fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine has been found to interact with FGFRs, which are key players in various biological processes, including tissue development, cell proliferation and migration, and angiogenesis . The nature of these interactions involves the binding of the compound to the receptor, leading to the inhibition of the FGFR kinase .
Cellular Effects
In cellular contexts, this compound has been shown to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to FGFRs, leading to the inhibition of the FGFR kinase . This results in the disruption of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Temporal Effects in Laboratory Settings
It is known that the compound exhibits potent FGFR inhibitory activity .
Metabolic Pathways
Given its interaction with FGFRs, it is likely that it plays a role in the metabolic pathways regulated by these receptors .
Propriétés
IUPAC Name |
5-fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-5-3-10-8-7(5)2-6(9)4-11-8/h2-4H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKDGKZBLKTHNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=C(C=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,6'-Bis(diphenylphosphino)-1,1',3,3'-tetrahydro[5,5']biisobenzofuran; 99%](/img/structure/B6358134.png)






![1-[3-(3-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6358173.png)



